Gepotidacin

Vue d'ensemble

Description

La gépotidacine est un nouvel antibiotique oral bactéricide appartenant à la classe des triazaacénaphtylènes. Elle est conçue pour traiter les infections urinaires non compliquées et la gonorrhée urogénitale. La gépotidacine agit en inhibant la réplication de l'ADN bactérien par le blocage de deux enzymes topoisomérases essentielles, la gyrase de l'ADN et la topoisomérase IV . Ce double mécanisme d'inhibition rend difficile le développement d'une résistance bactérienne, car des mutations dans les deux enzymes seraient nécessaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la gépotidacine implique plusieurs étapes, à partir de la préparation du noyau triazaacénaphtylène. Les étapes clés comprennent :

- Formation du système cyclique triazaacénaphtylène par des réactions de cyclisation.

- Introduction de groupes fonctionnels pour améliorer l'activité antibactérienne.

- Purification et cristallisation pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle de gépotidacine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

- Optimisation des conditions réactionnelles pour maximiser le rendement et la pureté.

- Utilisation de réacteurs à haut débit pour une synthèse efficace.

- Mise en œuvre de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La gépotidacine subit diverses réactions chimiques, notamment :

Oxydation : La gépotidacine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la gépotidacine, modifiant potentiellement ses propriétés antibactériennes.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le noyau triazaacénaphtylène, affectant son activité et sa stabilité.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de la gépotidacine avec des propriétés antibactériennes modifiées. Ces dérivés sont étudiés pour leur utilisation potentielle dans la lutte contre la résistance bactérienne .

4. Applications de la recherche scientifique

La gépotidacine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La gépotidacine est utilisée comme composé modèle pour étudier la synthèse et la réactivité des dérivés triazaacénaphtylènes.

Biologie : Le mécanisme d'action de la gépotidacine est étudié pour comprendre la réplication de l'ADN bactérien et les mécanismes de résistance.

Médecine : La gépotidacine est en cours de développement comme traitement des infections urinaires non compliquées et de la gonorrhée urogénitale, répondant au besoin urgent de nouveaux antibiotiques en raison de la résistance croissante aux antimicrobiens

5. Mécanisme d'action

La gépotidacine exerce ses effets antibactériens en inhibant la réplication de l'ADN bactérien. Elle cible deux enzymes essentielles, la gyrase de l'ADN et la topoisomérase IV, qui sont cruciales pour la réplication de l'ADN et la division cellulaire. En se liant à ces enzymes, la gépotidacine empêche le déroulement et le superenroulement de l'ADN bactérien, conduisant à la formation de complexes ADN-enzyme stables. Cette inhibition entraîne la cessation de la croissance bactérienne et finalement la mort des cellules bactériennes .

Applications De Recherche Scientifique

Treatment of Uncomplicated Urinary Tract Infections (uUTIs)

Gepotidacin has been primarily investigated for its efficacy in treating uncomplicated urinary tract infections in female adults and adolescents. The pivotal EAGLE-2 and EAGLE-3 phase III trials have provided compelling evidence regarding its effectiveness:

- EAGLE-2 Trial Results :

-

EAGLE-3 Trial Results :

- Therapeutic Success : 58.5% of this compound-treated patients demonstrated therapeutic success versus 43.6% for nitrofurantoin (treatment difference: 14.6%, 95% CI (6.4, 22.8)).

- Non-Inferiority and Superiority : this compound showed non-inferiority to nitrofurantoin and statistically significant superiority in therapeutic outcomes .

These trials underscore this compound's potential as an effective treatment option for uUTIs, especially in patients who may be resistant to existing treatments.

Treatment of Uncomplicated Gonorrhea

This compound is also being evaluated for its efficacy against uncomplicated urogenital gonorrhea, a condition where resistance to current treatments is escalating. The EAGLE-1 phase III trial results indicate:

- Microbiological Success Rate : this compound achieved a success rate of 92.6%, demonstrating non-inferiority to the standard treatment regimen of intramuscular ceftriaxone plus oral azithromycin (91.2% success rate).

- Significance : This result is critical given the rising incidence of drug-resistant gonorrhea, highlighting the need for new therapeutic options .

Mechanism of Action and Resistance

The dual-targeting mechanism of this compound makes it less likely for bacteria to develop resistance compared to traditional antibiotics that target a single site. Research conducted by Vanderbilt University demonstrated that simultaneous mutations would be required in both targeted enzymes (gyrase and topoisomerase IV) for resistance to occur, which significantly lowers the probability of resistance development .

Regulatory Status and Future Directions

This compound has received priority review status from the U.S. Food and Drug Administration for the treatment of uncomplicated urinary tract infections based on positive phase III trial results. This regulatory advancement reflects the urgent need for new antibiotics amid increasing antimicrobial resistance . The ongoing commitment from GSK to monitor real-world efficacy and resistance patterns will be vital as this compound moves closer to clinical use.

Data Summary Table

| Application Area | Trial Name | Therapeutic Success (this compound) | Therapeutic Success (Comparator) | Key Findings |

|---|---|---|---|---|

| Uncomplicated UTI | EAGLE-2 | 50.6% | 47% (Nitrofurantoin) | Non-inferior; favorable safety profile |

| Uncomplicated UTI | EAGLE-3 | 58.5% | 43.6% (Nitrofurantoin) | Statistically significant superiority |

| Uncomplicated Gonorrhea | EAGLE-1 | 92.6% | 91.2% (Ceftriaxone + Azithromycin) | Non-inferior; critical for addressing drug resistance |

Mécanisme D'action

Gepotidacin exerts its antibacterial effects by inhibiting bacterial DNA replication. It targets two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. By binding to these enzymes, this compound prevents the unwinding and supercoiling of bacterial DNA, leading to the formation of stable DNA-enzyme complexes. This inhibition results in the cessation of bacterial growth and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

La gépotidacine est unique par rapport aux autres antibiotiques en raison de son double mécanisme d'inhibition et de sa capacité à cibler à la fois la gyrase de l'ADN et la topoisomérase IV. Des composés similaires comprennent :

Fluoroquinolones : Ces antibiotiques ciblent également la gyrase de l'ADN et la topoisomérase IV, mais sont sujets à la résistance en raison de mutations ponctuelles.

Aminocoumarines : Ces composés inhibent la gyrase de l'ADN, mais ont une activité limitée contre la topoisomérase IV.

Novobiocine : Cet antibiotique cible la gyrase de l'ADN, mais est moins efficace contre la topoisomérase IV.

La capacité de la gépotidacine à inhiber les deux enzymes en fait un candidat prometteur pour traiter les infections causées par des bactéries résistantes aux antibiotiques .

Activité Biologique

Gepotidacin is a novel antibiotic developed by GSK, classified as a first-in-class triazaacenaphthylene compound. It exhibits a unique mechanism of action by inhibiting bacterial DNA replication through the selective targeting of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. This article delves into the biological activity of this compound, highlighting its efficacy against various pathogens, its clinical trial results, and its potential role in addressing antibiotic resistance.

This compound operates by stabilizing the DNA-topoisomerase complex, preventing the cleavage and subsequent replication of bacterial DNA. This mechanism is distinct from traditional antibiotics, such as fluoroquinolones, which also target topoisomerases but bind differently. The dual inhibition of both DNA gyrase and topoisomerase IV makes this compound effective against a wide range of bacterial strains, including those resistant to existing treatments .

Efficacy Against Uropathogens

Clinical Trials Overview

This compound has been evaluated in several clinical trials for its efficacy against uncomplicated urinary tract infections (uUTIs) and urogenital gonorrhea. The most significant trials include:

- EAGLE-2 and EAGLE-3 Trials : These phase III trials compared this compound to nitrofurantoin in women with uUTIs. Results indicated that this compound achieved therapeutic success in 50.6% of patients in EAGLE-2 and 58.5% in EAGLE-3, while nitrofurantoin had success rates of 47% and 43.6%, respectively .

- EAGLE-1 Trial : This trial assessed this compound for uncomplicated urogenital gonorrhea, demonstrating non-inferiority to the standard treatment regimen of ceftriaxone plus azithromycin .

Table 1: Summary of Clinical Trial Results

| Trial | Treatment Group | Therapeutic Success Rate (%) | Comparison Group | Comparison Success Rate (%) |

|---|---|---|---|---|

| EAGLE-2 | This compound | 50.6 | Nitrofurantoin | 47 |

| EAGLE-3 | This compound | 58.5 | Nitrofurantoin | 43.6 |

| EAGLE-1 | This compound | Non-inferior | Ceftriaxone + Azithromycin | N/A |

Activity Against Resistant Strains

This compound has shown remarkable efficacy against multi-drug resistant strains of Escherichia coli and Staphylococcus saprophyticus. In vitro studies revealed that this compound inhibited over 94% of E. coli isolates with extended-spectrum β-lactamase (ESBL) phenotypes and was effective against strains resistant to other antibiotics like ciprofloxacin and trimethoprim-sulfamethoxazole .

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data. The most common adverse effects reported were diarrhea (14% in EAGLE-2 and 18% in EAGLE-3). Importantly, a significant percentage (94%) of patients treated with this compound did not require additional antibiotics during the trial period .

Case Studies

Case Study: Treatment of UTI in Women

In a cohort study involving women with recurrent UTIs, this compound was administered as a first-line treatment option due to its efficacy against resistant pathogens. Patients reported significant symptom resolution within days, with microbiological eradication confirmed at follow-up visits.

Case Study: Gonorrhea Treatment

A case involving an adolescent diagnosed with uncomplicated gonorrhea was treated with this compound after standard therapies were deemed unsuitable due to allergies. The patient achieved microbiological cure within one week, demonstrating this compound's potential as an alternative treatment option.

Propriétés

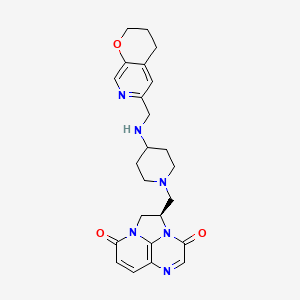

IUPAC Name |

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFAZQUREQIODZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028208 | |

| Record name | Gepotidacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075236-89-3 | |

| Record name | (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepotidacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gepotidacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gepotidacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEPOTIDACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.